molecular formula C12H20N4O3S B6439090 1-(cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane CAS No. 2549027-37-2

1-(cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

Cat. No. B6439090
CAS RN: 2549027-37-2
M. Wt: 300.38 g/mol
InChI Key: NXEIVCNDADWRHZ-UHFFFAOYSA-N
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Description

The compound appears to contain a diazepane ring, which is a seven-membered ring with two nitrogen atoms. It also has a cyclopropane sulfonyl group and a 5-methyl-1,2,4-oxadiazol-3-yl methyl group attached to it .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the diazepane ring. The cyclopropane ring would add some strain to the molecule, and the oxadiazole ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the diazepane ring, the sulfonyl group, and the oxadiazole ring. These groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could make it more polar, potentially affecting its solubility in various solvents .

properties

IUPAC Name

3-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-5-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-10-13-12(14-19-10)9-15-5-2-6-16(8-7-15)20(17,18)11-3-4-11/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEIVCNDADWRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropanesulfonyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane

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